2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine
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Overview
Description
2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine is a complex organic compound that features a unique combination of chloro, trifluoroethyl, pyrazolyl, and thienopyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorothiophene with 1-(2,2,2-trifluoroethyl)-1H-pyrazole under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene: Shares the trifluoroethyl group but differs in the core structure.
2-Chloro-4-(trifluoromethyl)pyridine: Contains a similar chloro and trifluoromethyl group but has a different pyridine core.
Uniqueness
2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine is unique due to its combination of functional groups and the thienopyrimidine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C11H6ClF3N4S |
---|---|
Molecular Weight |
318.71 g/mol |
IUPAC Name |
2-chloro-4-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C11H6ClF3N4S/c12-10-17-7-1-2-20-9(7)8(18-10)6-3-16-19(4-6)5-11(13,14)15/h1-4H,5H2 |
InChI Key |
OTJUHHWMJLEYEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N=C(N=C2C3=CN(N=C3)CC(F)(F)F)Cl |
Origin of Product |
United States |
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